molecular formula C18H25NO2 B1208635 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol CAS No. 6301-87-7

2-Aminoestra-1,3,5(10)-triene-3,17beta-diol

Cat. No. B1208635
CAS RN: 6301-87-7
M. Wt: 287.4 g/mol
InChI Key: YGXXBXKYOPKULI-XSSYPUMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoestra-1,3,5(10)-triene-3,17beta-diol is a 3-hydroxy steroid.

Scientific Research Applications

Estrogen Receptor Binding

2-Aminoestra-1,3,5(10)-triene-3,17beta-diol and its isomers demonstrate selectivity towards estrogen receptors. In a study, these compounds were synthesized and tested in a radioligand-binding assay, showing that they have lower relative binding affinities for estrogen receptors compared to estra-1,3,5(10)-triene-3,17beta-diol. The tested compounds exhibit very low affinities for androgen and progesterone receptors, making them selective for estrogen receptors (Tapolcsányi et al., 2002).

Molecular Structure Analysis

The molecular structures of various derivatives of 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol have been established through X-ray diffraction analysis. Studies have examined the impact of different substituents on the conformation of the carbon skeleton of these molecules (Starova et al., 2004).

Synthesis and Conformation

Research has focused on the synthesis and conformation of diastereomeric diols in the 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol series. These studies have provided insights into the preferred conformation of the D-ring with 17beta-substituents and how it varies depending on the substituent (Schwarz et al., 2003).

Synthesis of Steroidal Tetrahydrooxazin-2-ones

Research has also explored the synthesis of steroidal tetrahydrooxazin-2-ones using 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol derivatives. These studies have investigated the conditions under which these compounds undergo oxidation and the formation of a tetrahydrooxazin-2-one ring (Schneider et al., 1987).

Photochemistry and Synthetic Applications

Further studies have looked into the photochemistry and synthetic applications of 2-Aminoestra-1,3,5(10)-triene-3,17beta-diol derivatives. These include the preparation of steroidal cinnamates and the investigation of their photochemical behavior, providing insights into the potential applications of these compounds in various fields (Al Azani et al., 2014).

properties

CAS RN

6301-87-7

Product Name

2-Aminoestra-1,3,5(10)-triene-3,17beta-diol

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-2-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C18H25NO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7,19H2,1H3/t11-,12+,14-,17-,18-/m0/s1

InChI Key

YGXXBXKYOPKULI-XSSYPUMDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)N)O

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)N)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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